4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine hydrochloride 4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1955493-65-8
VCID: VC2973090
InChI: InChI=1S/C6H8N2O.ClH/c1-2-7-3-5-4-9-8-6(1)5;/h4,7H,1-3H2;1H
SMILES: C1CNCC2=CON=C21.Cl
Molecular Formula: C6H9ClN2O
Molecular Weight: 160.6 g/mol

4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine hydrochloride

CAS No.: 1955493-65-8

Cat. No.: VC2973090

Molecular Formula: C6H9ClN2O

Molecular Weight: 160.6 g/mol

* For research use only. Not for human or veterinary use.

4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine hydrochloride - 1955493-65-8

Specification

CAS No. 1955493-65-8
Molecular Formula C6H9ClN2O
Molecular Weight 160.6 g/mol
IUPAC Name 4,5,6,7-tetrahydro-[1,2]oxazolo[4,3-c]pyridine;hydrochloride
Standard InChI InChI=1S/C6H8N2O.ClH/c1-2-7-3-5-4-9-8-6(1)5;/h4,7H,1-3H2;1H
Standard InChI Key POZUIOQOBQNLMS-UHFFFAOYSA-N
SMILES C1CNCC2=CON=C21.Cl
Canonical SMILES C1CNCC2=CON=C21.Cl

Introduction

Chemical Identity and Structural Properties

4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine hydrochloride is the salt form of the parent compound 4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine. The hydrochloride form enhances solubility and stability, making it more suitable for various chemical and biological applications.

Basic Identification Data

ParameterValue
IUPAC Name4,5,6,7-tetrahydro- oxazolo[4,3-c]pyridine;hydrochloride
CAS Number1955493-65-8
Molecular FormulaC₆H₉ClN₂O
Molecular Weight160.6 g/mol
Parent Compound CAS1000303-67-2

The compound features a bicyclic structure with an isoxazole ring fused to a partially hydrogenated pyridine ring. The positioning of the nitrogen and oxygen atoms within the isoxazole ring, as well as the specific fusion pattern denoted by the [4,3-c] nomenclature, distinguishes this compound from similar isomers such as the [4,5-c] and [5,4-c] variants .

Structural Representation

The molecular structure consists of a six-membered piperidine ring (with the 4,5,6,7-tetrahydro designation indicating partial saturation) fused with a five-membered isoxazole ring. The hydrochloride counterion forms an ionic bond with the basic nitrogen of the piperidine ring, creating a salt that significantly alters the compound's physical properties compared to the free base .

Physical and Chemical Properties

The physical and chemical properties of 4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine hydrochloride are crucial for its handling, formulation, and application in research settings.

Physical Properties

Based on data from the parent compound and similar structures, the following physical properties can be attributed to 4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine hydrochloride:

PropertyValueSource
Physical AppearanceWhite to off-white solid
Melting PointNot precisely determined for HCl salt
SolubilitySoluble in water and polar organic solvents
Flash PointEstimated >100°C (based on similar compounds)

Unlike the free base, the hydrochloride salt demonstrates enhanced water solubility, making it more suitable for biological applications and formulation in aqueous media .

Chemical Reactivity

The compound contains several reactive sites:

  • The piperidine nitrogen possesses basic properties and is the site for hydrochloride salt formation

  • The isoxazole ring contains electrophilic sites susceptible to nucleophilic attack

  • The fused bicyclic system presents opportunities for selective functionalization

These reactive features provide opportunities for chemical modification to generate derivatives with potentially enhanced pharmacological properties .

Synthesis and Preparation

Laboratory Preparation

The conversion of the free base to its hydrochloride salt typically involves:

  • Dissolving the free base in an appropriate solvent (such as diethyl ether or dichloromethane)

  • Treatment with anhydrous hydrogen chloride gas or concentrated hydrochloric acid

  • Isolation of the precipitated salt by filtration

  • Purification through recrystallization

Hazard TypeClassificationGHS Symbol
Skin IrritationCategory 2GHS07
Eye IrritationCategory 2AGHS07
Specific Target Organ Toxicity (Single Exposure)Category 3, Respiratory systemGHS07

The compound carries the signal word "Warning" and requires appropriate safety precautions during handling .

Emergency Measures

In case of accidental exposure:

  • Eye contact: Rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, continue rinsing

  • Skin contact: Wash with plenty of soap and water

  • Inhalation: Move person to fresh air and keep comfortable for breathing

  • Ingestion: Rinse mouth with water, seek medical attention

Comparison with Related Compounds

Structural Analogs and Isomers

Several structurally related compounds have been more extensively studied:

CompoundKey Structural DifferencePrimary ActivityReference
4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine hydrochloride[4,5-c] fusion pattern vs [4,3-c]Potential activity at noradrenaline and serotonin receptors
THIP/Gaboxadol (4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol)[5,4-c] fusion pattern and 3-hydroxyl groupGABAA receptor agonist, particularly at δ-subunit containing receptors
THPO (4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol)[4,5-c] fusion pattern and 3-hydroxyl groupGABA uptake inhibitor

These structurally related compounds demonstrate how small modifications to the isoxazolopyridine scaffold can significantly alter pharmacological properties and therapeutic applications .

Structure-Activity Relationships

Research on related compounds provides important insights into structure-activity relationships that may apply to 4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine hydrochloride:

  • The specific fusion pattern of the bicyclic system ([4,3-c] vs [4,5-c] vs [5,4-c]) significantly influences receptor selectivity

  • The presence of a hydroxyl group at position 3 appears critical for GABAA receptor activity

  • The degree of saturation in the pyridine ring affects both pharmacokinetic and pharmacodynamic properties

Understanding these relationships is essential for developing derivatives with enhanced properties for specific therapeutic applications.

Current Research and Future Directions

Ongoing Research

Current research involving 4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine hydrochloride and its derivatives appears to focus on:

  • Development of novel analgesics for treating various pain conditions

  • Investigation of compounds that modulate monoamine neurotransmission for psychiatric applications

  • Exploration of structure-activity relationships to enhance selectivity and potency

Future Research Directions

Promising research directions may include:

  • Comprehensive receptor binding profiles to determine exact mechanisms of action

  • In vivo studies to evaluate efficacy in relevant disease models

  • Medicinal chemistry approaches to develop optimized derivatives

  • Investigation of potential synergistic effects with established therapeutic agents

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator